Ixazomib Impurity 1
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Overview
Description
Ixazomib Impurity 1 is a chemical compound related to Ixazomib, a proteasome inhibitor used in the treatment of multiple myeloma. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one such impurity that is monitored during the synthesis and production of Ixazomib.
Mechanism of Action
- Ixazomib Impurity 1 is a proteasome inhibitor. Its primary target is the 20S proteasome, specifically the β5 chymotrypsin-like proteolytic site .
- The proteasome is responsible for protein degradation within human cells and plays a crucial role in various biological processes .
- This compound reversibly inhibits the CT-L (β5) subunit of the 20S proteasome .
- This leads to activation of signaling cascades, cell-cycle arrest, and ultimately apoptosis .
- This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .
- Its pharmacokinetics follow a three-compartment model with a terminal half-life of 9.5 days .
- Oral bioavailability is 58% .
- A high-fat meal decreases absorption, supporting administration on an empty stomach .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ixazomib Impurity 1 involves several synthetic steps. The synthetic route typically includes the use of boronic acids and amides. The reaction conditions often involve the use of solvents like acetonitrile and methanol, and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves rigorous quality control measures to ensure the impurity levels are within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of this compound during production .
Chemical Reactions Analysis
Types of Reactions: Ixazomib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Ixazomib Impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is monitored as part of the quality control process for Ixazomib production to ensure the safety and efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ixazomib Impurity 1 include other proteasome inhibitors such as Bortezomib and Carfilzomib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: this compound is unique in its specific chemical structure and its role as an impurity in the production of Ixazomib. Unlike Bortezomib and Carfilzomib, which are used as therapeutic agents, this compound is primarily of interest for its impact on the quality and safety of Ixazomib .
Properties
IUPAC Name |
2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIBVMGUKXODV-OPKBTAHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BCl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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